![molecular formula C11H16ClN3OS B12108070 4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B12108070.png)
4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group, a methylsulfanylmethyl group, and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine typically involves multiple steps. One common method involves the reaction of 2-chloro-6-(methylsulfanylmethyl)pyrimidine with 3-methylmorpholine under controlled conditions. The reaction is usually carried out in a solvent such as 2-propanol, and the mixture is heated to facilitate the reaction. The product is then purified through various techniques such as distillation and filtration .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Large-scale reactors and advanced purification techniques are employed to handle the increased volume and complexity of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
- 6-Chloro-3-methyl-2-methylsulfanyl-3H-pyrimidin-4-one
Uniqueness
4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine is unique due to its specific substitution pattern and the presence of both a pyrimidine and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
IUPAC Name |
4-[2-chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3OS/c1-8-6-16-4-3-15(8)10-5-9(7-17-2)13-11(12)14-10/h5,8H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTURQEFENKJHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)CSC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B12107993.png)
![6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12108000.png)
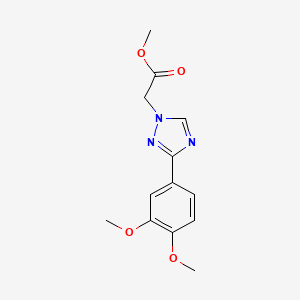

![(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic Acid Pinacol Ester](/img/structure/B12108014.png)
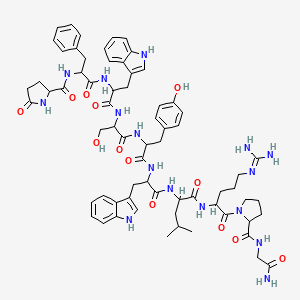

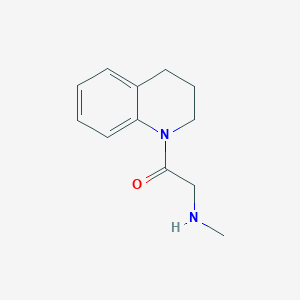
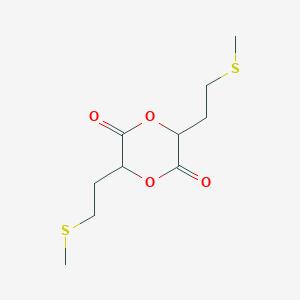
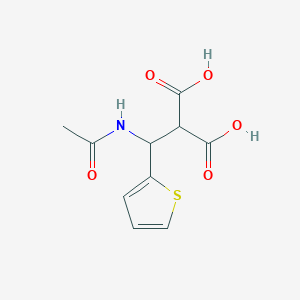
![(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B12108058.png)
![N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine](/img/structure/B12108060.png)
![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B12108062.png)
